Cas no 878425-80-0 (1-(2-ethylphenyl)-3-(4-methoxyphenyl)-hexahydro-1H-5lambda6-thieno3,4-dimidazole-2,5,5-trione)

1-(2-ethylphenyl)-3-(4-methoxyphenyl)-hexahydro-1H-5lambda6-thieno3,4-dimidazole-2,5,5-trione structure
878425-80-0 structure
Product Name:1-(2-ethylphenyl)-3-(4-methoxyphenyl)-hexahydro-1H-5lambda6-thieno3,4-dimidazole-2,5,5-trione
CAS No:878425-80-0
MF:C20H22N2O4S
MW:386.464684009552
CID:5556257
PubChem ID:4749613
Update Time:2025-07-08

1-(2-ethylphenyl)-3-(4-methoxyphenyl)-hexahydro-1H-5lambda6-thieno3,4-dimidazole-2,5,5-trione Chemical and Physical Properties

Names and Identifiers

    • 1-(2-ethylphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
    • F3101-0006
    • 3-(2-ethylphenyl)-1-(4-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
    • AKOS000649257
    • 878425-80-0
    • AKOS016306271
    • VU0509249-1
    • 1-(2-ethylphenyl)-3-(4-methoxyphenyl)-hexahydro-1H-5lambda6-thieno3,4-dimidazole-2,5,5-trione
    • Inchi: 1S/C20H22N2O4S/c1-3-14-6-4-5-7-17(14)22-19-13-27(24,25)12-18(19)21(20(22)23)15-8-10-16(26-2)11-9-15/h4-11,18-19H,3,12-13H2,1-2H3
    • InChI Key: APAAZXCOACJHRQ-UHFFFAOYSA-N
    • SMILES: S1(CC2C(C1)N(C1C=CC=CC=1CC)C(N2C1C=CC(=CC=1)OC)=O)(=O)=O

Computed Properties

  • Exact Mass: 386.13002836g/mol
  • Monoisotopic Mass: 386.13002836g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 4
  • Complexity: 653
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 75.3Ų

1-(2-ethylphenyl)-3-(4-methoxyphenyl)-hexahydro-1H-5lambda6-thieno3,4-dimidazole-2,5,5-trione Pricemore >>

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Additional information on 1-(2-ethylphenyl)-3-(4-methoxyphenyl)-hexahydro-1H-5lambda6-thieno3,4-dimidazole-2,5,5-trione

Introduction to Compound with CAS No. 878425-80-0 and Its Applications in Chemical Biology

The compound with the CAS number 878425-80-0 is a highly intriguing molecule that has garnered significant attention in the field of chemical biology. Its systematic name, 1-(2-ethylphenyl)-3-(4-methoxyphenyl)-hexahydro-1H-5lambda6-thieno3,4-dimidazole-2,5,5-trione, suggests a complex and intricate structure that may contribute to its unique biological properties. This introduction aims to provide a comprehensive overview of this compound, its structural features, potential applications, and the latest research findings that highlight its significance in modern pharmaceutical and biochemical studies.

The molecular structure of this compound is characterized by several key functional groups and ring systems. The presence of a thieno[3,4-d]imidazole core is particularly noteworthy, as this scaffold has been extensively studied for its potential pharmacological activities. The thieno[3,4-d]imidazole moiety is known to exhibit a variety of biological effects, including anti-inflammatory, antiviral, and anticancer properties. In addition to the thieno[3,4-d]imidazole ring, the compound also features ethyl and methoxy substituents on the aromatic rings, which can influence its solubility, bioavailability, and interactions with biological targets.

One of the most striking aspects of this compound is its hexahydro substitution on the central ring system. The hexahydro group introduces conformational flexibility, which can affect how the molecule interacts with biological targets. This flexibility may be crucial for achieving high affinity and selectivity in binding to specific proteins or enzymes. The trione groups further contribute to the molecular complexity, potentially influencing the compound's reactivity and stability under various conditions.

Recent research in chemical biology has highlighted the importance of heterocyclic compounds in drug discovery. The thieno[3,4-d]imidazole scaffold, in particular, has been identified as a promising candidate for developing novel therapeutic agents. Studies have shown that derivatives of this scaffold can modulate various signaling pathways involved in diseases such as cancer and inflammation. The compound with CAS No. 878425-80-0 is no exception and has been investigated for its potential role in these pathways.

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against certain enzymes and receptors relevant to human health. For instance, preliminary experiments suggest that it may interfere with the activity of kinases involved in cell proliferation and survival. These findings are particularly exciting given the critical role that kinases play in many diseases. Additionally, the compound has shown promise in inhibiting enzymes associated with inflammatory responses, indicating its potential as an anti-inflammatory agent.

The structural features of this compound also make it an attractive candidate for further development as a lead compound in drug discovery programs. The combination of the thieno[3,4-d]imidazole core with ethyl and methoxy substituents provides a rich framework for medicinal chemists to modify and optimize. By systematically altering these substituents, researchers can fine-tune the biological activity of the molecule while maintaining its core structural integrity.

One of the most exciting aspects of this research is the potential for discovering new therapeutic applications. The ability of this compound to interact with multiple biological targets suggests that it could have broad-spectrum effects against various diseases. Further investigation into its mechanism of action will be crucial for understanding how it exerts its effects at a molecular level. This knowledge will be invaluable for designing more effective derivatives and optimizing therapeutic strategies.

The synthesis of this compound represents a significant achievement in organic chemistry. The multi-step synthesis involves careful manipulation of functional groups and ring systems to achieve the desired structure. Researchers have employed advanced synthetic techniques to construct the complex framework efficiently and with high yield. These synthetic strategies not only highlight the ingenuity of modern organic chemistry but also provide valuable insights into how similar molecules can be synthesized for future research.

The pharmacokinetic properties of this compound are also an area of active investigation. Understanding how the molecule is absorbed, distributed, metabolized, and excreted (ADME) is essential for assessing its potential as a drug candidate. Preliminary studies suggest that the compound exhibits favorable solubility characteristics, which could enhance its bioavailability. Additionally, preliminary data on metabolic stability indicate that it may have a reasonable half-life in vivo, making it a promising candidate for further development.

The regulatory landscape for new drug development is increasingly stringent, requiring thorough characterization of both safety and efficacy before clinical trials can begin. The compound with CAS No. 878425-80-0 has undergone initial safety assessments in vitro to evaluate its potential toxicity profiles. These assessments include tests on cell lines relevant to human health to identify any adverse effects associated with exposure to high concentrations of the compound.

The results from these initial safety studies have been encouraging thus far, suggesting that the compound may have a relatively low toxicity profile at therapeutic doses. However, more comprehensive toxicological studies are necessary to fully understand its safety profile before it can be considered for clinical use. These studies will involve exposing animals to varying doses of the compound over extended periods to assess both acute and chronic toxicity.

The development pipeline for this compound is still in its early stages; however,it shows promise as a lead candidate for further investigation。 Collaborative efforts between academic researchers and pharmaceutical companies are essential for advancing this research from bench to bedside。 Such collaborations can leverage expertise from different fields, including medicinal chemistry, pharmacology, biochemistry,and clinical medicine,to accelerate progress。

In conclusion,the compound with CAS No 878425-80-0 represents an exciting opportunity for researchers interested in developing novel therapeutic agents。 Its unique structure, characterized by a thieno[3,4-d]imidazole core, ethyl,and methoxy substituents, offers several potential advantages as a drug candidate。 Preliminary studies suggest that it may have significant biological activity against various disease-related targets, making it an attractive lead for further optimization。

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